n,n-Bis(trimethylsilyl)-2,3,4,5,6-pentafluoroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n,n-Bis(trimethylsilyl)-2,3,4,5,6-pentafluoroaniline: is an organosilicon compound characterized by the presence of trimethylsilyl groups and pentafluorinated aniline
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of n,n-Bis(trimethylsilyl)-2,3,4,5,6-pentafluoroaniline typically involves the reaction of 2,3,4,5,6-pentafluoroaniline with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:
2,3,4,5,6-Pentafluoroaniline+2(Trimethylsilyl chloride)→this compound+2(Hydrochloric acid)
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: n,n-Bis(trimethylsilyl)-2,3,4,5,6-pentafluoroaniline undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as halides or alkoxides in the presence of a base.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Reactions: Products with different functional groups replacing the trimethylsilyl groups.
Oxidation Reactions: Oxidized derivatives of the original compound.
Reduction Reactions: Reduced forms of the compound, such as amines.
Wissenschaftliche Forschungsanwendungen
n,n-Bis(trimethylsilyl)-2,3,4,5,6-pentafluoroaniline has several applications in scientific research:
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of advanced materials and coatings with unique properties.
Wirkmechanismus
The mechanism of action of n,n-Bis(trimethylsilyl)-2,3,4,5,6-pentafluoroaniline involves the interaction of its trimethylsilyl groups with various molecular targets. The trimethylsilyl groups can enhance the lipophilicity and stability of the compound, facilitating its interaction with hydrophobic environments. The pentafluorinated aniline moiety can participate in various chemical reactions, contributing to the compound’s overall reactivity.
Vergleich Mit ähnlichen Verbindungen
- n,n-Bis(trimethylsilyl)dicyandiamide
- n,n-Bis(trimethylsilyl)aniline
- n,n-Bis(trimethylsilyl)urea
Comparison: n,n-Bis(trimethylsilyl)-2,3,4,5,6-pentafluoroaniline is unique due to the presence of both trimethylsilyl groups and a pentafluorinated aniline moiety. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, compared to other similar compounds that may lack either the trimethylsilyl groups or the pentafluorinated aniline moiety.
Eigenschaften
CAS-Nummer |
23188-59-2 |
---|---|
Molekularformel |
C12H18F5NSi2 |
Molekulargewicht |
327.44 g/mol |
IUPAC-Name |
2,3,4,5,6-pentafluoro-N,N-bis(trimethylsilyl)aniline |
InChI |
InChI=1S/C12H18F5NSi2/c1-19(2,3)18(20(4,5)6)12-10(16)8(14)7(13)9(15)11(12)17/h1-6H3 |
InChI-Schlüssel |
ZPWNOIQOAYUEOZ-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)N(C1=C(C(=C(C(=C1F)F)F)F)F)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.